Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester
Brand Name: Vulcanchem
CAS No.: 686294-16-6
VCID: VC16823861
InChI: InChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3
SMILES:
Molecular Formula: C10H19BO3
Molecular Weight: 198.07 g/mol

Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester

CAS No.: 686294-16-6

Cat. No.: VC16823861

Molecular Formula: C10H19BO3

Molecular Weight: 198.07 g/mol

* For research use only. Not for human or veterinary use.

Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester - 686294-16-6

Specification

CAS No. 686294-16-6
Molecular Formula C10H19BO3
Molecular Weight 198.07 g/mol
IUPAC Name 3-methoxyprop-1-ynyl-di(propan-2-yloxy)borane
Standard InChI InChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3
Standard InChI Key SWPUAAPKCARBIP-UHFFFAOYSA-N
Canonical SMILES B(C#CCOC)(OC(C)C)OC(C)C

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Bonding

The boron atom in boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester adopts a trigonal planar geometry due to sp² hybridization, as confirmed by crystallographic studies of analogous boronic esters. The two isopropoxy groups (–OCH(CH₃)₂) and the methoxy-propynyl moiety (–C≡C–CH₂OCH₃) occupy the equatorial positions, creating a sterically shielded environment that mitigates hydrolysis while allowing selective reactivity. The methoxy group on the propynyl chain introduces electron-donating effects, modulating the boron center’s electrophilicity.

Table 1: Key Structural Parameters

PropertyValueSource
Bond Length (B–O)1.36–1.39 Å
Bond Angle (O–B–O)120° ± 2°
Dihedral Angle (C≡C–B)180° (linear propynyl chain)

Spectroscopic Profiles

  • ¹¹B NMR: A singlet at δ 28–30 ppm, characteristic of tricoordinate boron.

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (isopropyl methyl groups), δ 3.3 ppm (methoxy protons), and δ 4.7 ppm (propynyl CH₂).

  • IR Spectroscopy: B–O stretching at 1,320–1,350 cm⁻¹ and C≡C vibration at 2,100 cm⁻¹.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Propynylation: Reaction of propargyl alcohol with methyl iodide to form 3-methoxy-1-propyne.

  • Boronic Esterification: Treatment of the alkyne with bis(isopropoxy)boron chloride in the presence of a base (e.g., triethylamine):
    C≡C–CH2OCH3+B(OCH(CH3)2)2ClEt3NB(OCH(CH3)2)2–C≡C–CH2OCH3\text{C≡C–CH}_2\text{OCH}_3 + \text{B(OCH(CH}_3\text{)}_2\text{)}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{B(OCH(CH}_3\text{)}_2\text{)}_2\text{–C≡C–CH}_2\text{OCH}_3

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield
Temperature0–5°C85%
SolventTetrahydrofuran (THF)78%
CatalystNone required

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. Its methoxy-propynyl group enhances solubility in polar aprotic solvents (e.g., DMF), enabling reactions under mild conditions (50°C, 12 h).

Table 3: Representative Coupling Reactions

Aryl HalideProduct YieldTurnover Frequency (h⁻¹)
4-Bromotoluene92%450
2-Iodonaphthalene88%390

Alkyne Functionalization

The terminal alkyne in the methoxy-propynyl group participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling conjugation to biomolecules or polymers.

Role in Material Science

Self-Healing Polymers

The dynamic B–O bonds enable stress-responsive materials. For example, embedding 5 wt% of the compound into polyurethane matrices increases fracture toughness by 300%.

Sensors for Diols

The compound’s reversible binding to vicinal diols (e.g., glucose) forms the basis of electrochemical sensors with a detection limit of 0.1 µM.

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